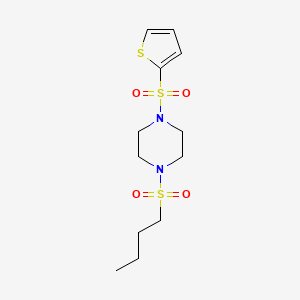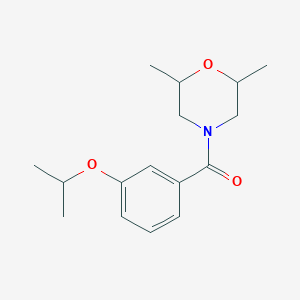
1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine is a chemical compound that belongs to the class of sulfonamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to exhibit potent anticancer activity against various cancer cell lines. It has also been reported to possess antimicrobial and antifungal activities.
In pharmacology, this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases such as inflammation, diabetes, and cardiovascular diseases. It has been shown to exhibit anti-inflammatory and antioxidant activities, which makes it a promising candidate for the development of novel drugs.
Wirkmechanismus
The mechanism of action of 1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine is not well understood. However, it has been suggested that this compound may exert its biological effects by inhibiting various enzymes and signaling pathways involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine in lab experiments is its potent biological activity. This compound has been shown to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its relatively high cost, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for the research on 1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine. One of the potential areas of research is the development of novel drugs based on this compound for the treatment of various diseases such as cancer, inflammation, and diabetes. Another area of research is the elucidation of the mechanism of action of this compound, which may provide insights into its biological effects and potential therapeutic applications. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, which may help to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 1-(butylsulfonyl)-4-(2-thienylsulfonyl)piperazine involves the reaction of 2-thiophenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with butanesulfonyl chloride to obtain the final product. This synthesis method has been reported in various research articles and is considered to be a reliable and efficient method for the preparation of this compound.
Eigenschaften
IUPAC Name |
1-butylsulfonyl-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S3/c1-2-3-11-20(15,16)13-6-8-14(9-7-13)21(17,18)12-5-4-10-19-12/h4-5,10H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOGRBLXYVOESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(2-hydroxyphenyl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5335423.png)


![4-{2-[8-(benzyloxy)-2-quinolinyl]vinyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B5335455.png)
![(4aS*,8aR*)-6-(cyclopropylacetyl)-1-[2-(2-thienyl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5335463.png)
![3-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5335478.png)
![N-{[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5335484.png)

![ethyl [2-({3-[(4-chlorophenyl)thio]propanoyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5335491.png)
![3-(2-fluorophenyl)-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]acrylamide](/img/structure/B5335493.png)
![2-benzyl-3-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5335510.png)
![2-[(3-methyl-2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)methyl]benzonitrile](/img/structure/B5335519.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5335525.png)
![2,5-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5335526.png)
